2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
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Description
2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H22FN7O3S and its molecular weight is 519.56. The purity is usually 95%.
BenchChem offers high-quality 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in Suzuki–Miyaura (SM) cross-coupling reactions , which are pivotal in the field of organic chemistry for creating carbon-carbon bonds . The SM coupling is known for its mild reaction conditions and tolerance of various functional groups, making it a versatile method for synthesizing complex organic molecules. The presence of the fluorophenyl group in the compound suggests potential reactivity in palladium-catalyzed processes, where it could act as a precursor for the synthesis of pharmacologically active molecules.
Organoboron Reagent Development
The structure of the compound indicates potential as an organoboron reagent. Organoboron compounds are essential in modern synthetic chemistry for their stability and environmental friendliness. They are commonly used in various organic transformations, including SM couplings , due to their rapid transmetalation properties with palladium(II) complexes .
Biological Activity Screening
Indole derivatives, which share structural similarities with this compound, have been reported to exhibit significant anti-inflammatory and analgesic activities . Therefore, this compound could be a candidate for screening in biological assays to determine its potential as a therapeutic agent.
Chemical Database Inclusion
Chemical databases like ChemSynthesis include compounds with synthesis references and physical properties. Given the complexity of this compound, it could be a valuable addition to such databases, providing researchers with information on its synthesis and potential applications .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-[2-[(5-methylpyrazolidin-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O3S/c1-14-10-20(32-31-14)30-22(35)13-37-25-29-18-5-3-2-4-17(18)23-28-19(24(36)33(23)25)11-21(34)27-12-15-6-8-16(26)9-7-15/h2-9,14,19-20,31-32H,10-13H2,1H3,(H,27,34)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDPFOLZNSEMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NN1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide |
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